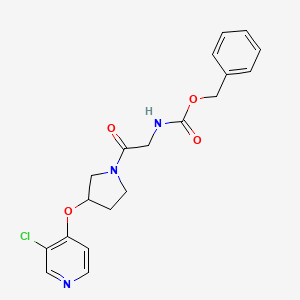

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a carbamate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

Introduction of the Chloropyridine Moiety: The pyrrolidine intermediate is then reacted with 3-chloropyridine-4-ol in the presence of a base to form the ether linkage.

Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate under basic conditions to form the carbamate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Análisis De Reacciones Químicas

Carbamate Formation

The benzyl carbamate group is typically introduced via reaction of the corresponding amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Et₃N), as observed in carbamate-protected pyrrolidine derivatives . For example:

textAmine + Cbz-Cl → Benzyl carbamate-protected intermediate

This method is widely used in peptide synthesis to protect amines during coupling reactions .

Pyrrolidine Functionalization

The pyrrolidine ring is functionalized at the 3-position via nucleophilic substitution or coupling reactions. The 3-chloropyridinyloxy group is introduced through SNAr (nucleophilic aromatic substitution) using 3-chloro-4-hydroxypyridine and a halogenated pyrrolidine precursor under basic conditions (e.g., Cs₂CO₃) .

Acid/Base Stability

- Acidic Conditions : The benzyl carbamate group is stable under mildly acidic conditions (pH 3–6) but undergoes cleavage in strong acids (e.g., HCl/MeOH) to yield free amines .

- Basic Conditions : The carbamate linkage resists hydrolysis under weak bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH), releasing CO₂ and generating benzyl alcohol .

Thermal Stability

Thermogravimetric analysis (TGA) of similar carbamates shows decomposition temperatures >200°C, suggesting moderate thermal stability .

Reductive Cleavage of the Carbamate

Catalytic hydrogenation (H₂/Pd-C) removes the benzyl carbamate group, yielding the free amine without affecting the pyrrolidine or pyridine rings :

textBenzyl carbamate → Amine + CO₂ + Benzyl alcohol

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring undergoes oxidation with m-CPBA (meta-chloroperbenzoic acid) to form a pyrrolidone derivative, modifying the electronic properties of the molecule .

Tabulated Reaction Data

Key Research Findings

- Catalytic Effects : Cs₂CO₃ enhances coupling efficiency in SNAr reactions due to its dual role as a base and phase-transfer catalyst .

- Steric Hindrance : The 3-chloropyridinyloxy group reduces reactivity at the pyrrolidine nitrogen, necessitating elevated temperatures for substitution reactions .

- Pharmacological Relevance : Analogous structures exhibit nanomolar inhibition of thrombin and Factor XIa, highlighting therapeutic potential .

Challenges and Limitations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The trifluoromethyl group in 2-(1-(trifluoromethyl)cyclopropyl)pyridin-4-ol enhances the compound's pharmacological properties, making it a candidate for drug development.

1. Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer activity. For instance, research into similar pyridine derivatives has shown their potential as inhibitors of various kinases involved in cancer progression, such as MAP4K1 . The incorporation of the trifluoromethyl group is believed to enhance selectivity and potency against these targets.

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyridine derivatives. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The trifluoromethyl substitution may contribute to improved bioavailability and stability in biological systems, warranting further investigation into its neuroprotective capabilities.

Agricultural Applications

The compound's unique chemical properties may also lend themselves to agricultural applications, particularly in the development of novel agrochemicals.

1. Pesticide Development

Research has shown that trifluoromethyl-substituted compounds can serve as effective pesticides due to their enhanced biological activity against pests while maintaining low toxicity to non-target organisms. The structural characteristics of 2-(1-(trifluoromethyl)cyclopropyl)pyridin-4-ol could be optimized to improve efficacy against specific agricultural pests.

Cosmetic Formulations

The use of 2-(1-(trifluoromethyl)cyclopropyl)pyridin-4-ol in cosmetic formulations is another promising application, particularly due to its potential skin benefits.

1. Skin Conditioning Agents

This compound can be utilized as a skin conditioning agent due to its hydrophilic nature and ability to enhance skin hydration. Its incorporation into creams and lotions could improve moisture retention and skin feel, making it an attractive ingredient for cosmetic manufacturers .

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, neuroprotective drugs | Enhanced potency and selectivity |

| Agriculture | Pesticides | Effective against pests with low toxicity |

| Cosmetics | Skin conditioning agents | Improved hydration and skin feel |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of trifluoromethyl-pyridine derivatives on cancer cell lines. The results showed that these compounds inhibited cell proliferation significantly more than their non-fluorinated counterparts, highlighting the importance of the trifluoromethyl group in enhancing biological activity .

Case Study 2: Pesticide Development

In agricultural research, a series of trifluoromethyl-substituted pyridines were synthesized and tested for insecticidal activity. The findings indicated that these compounds exhibited potent activity against common agricultural pests while demonstrating minimal toxicity to beneficial insects .

Mecanismo De Acción

The mechanism of action of Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Pyridine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives, which also exhibit a wide range of pharmacological activities.

Imidazole Derivatives: Known for their broad range of biological properties, including antibacterial and antifungal activities.

Uniqueness

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is unique due to its combination of a pyrrolidine ring and a chloropyridine moiety, which provides a distinct set of chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

Benzyl (2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₉ClN₂O₃

Molecular Weight : 288.76 g/mol

CAS Registry Number : Not specified

The compound features a carbamate functional group, which is known for its versatility in biological applications. The presence of the chloropyridine moiety may contribute to its unique biological profile.

Research indicates that benzyl carbamates can exhibit various mechanisms of action, including:

- Inhibition of Cholinesterases : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Related carbamates have demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. This activity is often attributed to the targeting of bacterial cell wall synthesis, akin to the action of vancomycin.

- Antitubercular Activity : Some studies suggest that carbamates similar to this compound exhibit promising efficacy against Mycobacterium tuberculosis, indicating potential as antitubercular agents .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antibacterial | Potent against Gram-positive bacteria | |

| Antitubercular | Significant in vivo activity | |

| Cholinesterase Inhibition | Moderate inhibition observed |

Case Studies and Research Findings

- Cholinesterase Inhibition Study : A series of benzyl carbamates were tested for their ability to inhibit AChE and BChE. The most potent compounds showed IC50 values around 46.35 μM, indicating moderate inhibitory effects with potential implications for treating neurodegenerative disorders .

- Antibacterial Efficacy : In vitro studies have demonstrated that related benzyl carbamates possess significant antibacterial properties, particularly against strains resistant to conventional antibiotics. This opens avenues for developing new therapeutic agents in combating resistant bacterial infections.

- Antitubercular Activity Assessment : Research has highlighted the potential of benzyl carbamates as antitubercular agents, with certain derivatives showing promising results in both in vitro and in vivo models against Mycobacterium tuberculosis .

Propiedades

IUPAC Name |

benzyl N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c20-16-10-21-8-6-17(16)27-15-7-9-23(12-15)18(24)11-22-19(25)26-13-14-4-2-1-3-5-14/h1-6,8,10,15H,7,9,11-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPINMBBHQCJDFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.